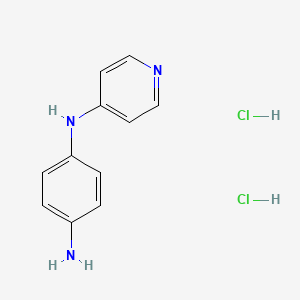

N1-(pyridin-4-yl)benzene-1,4-diamine dihydrochloride

Description

N1-(Pyridin-4-yl)benzene-1,4-diamine dihydrochloride (CAS: 1909337-69-4) is a diamine derivative with a pyridin-4-yl substituent attached to a benzene-1,4-diamine backbone, stabilized as a dihydrochloride salt. Its molecular formula is C₁₁H₁₃Cl₂N₃, with a molecular weight of 258.15 g/mol . The dihydrochloride form enhances solubility in aqueous media, making it suitable for pharmaceutical or material science applications.

Properties

IUPAC Name |

4-N-pyridin-4-ylbenzene-1,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3.2ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;;/h1-8H,12H2,(H,13,14);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPYJDAHAQQLOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC2=CC=NC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N1-(pyridin-4-yl)benzene-1,4-diamine dihydrochloride can be synthesized through a reaction involving 4,4’-bipyridine and 1,4-dibromobenzene . The reaction typically involves the use of stannous chloride as a reducing agent, followed by neutralization with bases like potassium carbonate (K2CO3) and extraction with ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process generally involves large-scale reactions under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N1-(pyridin-4-yl)benzene-1,4-diamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: It can be reduced using reducing agents like stannous chloride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.

Reduction: Stannous chloride (SnCl2) is commonly used as a reducing agent.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically results in the formation of reduced amine compounds .

Scientific Research Applications

N1-(pyridin-4-yl)benzene-1,4-diamine dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metals.

Biology: Employed in biochemical assays and as a reagent in various biological studies.

Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

Industry: Utilized in the synthesis of advanced materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N1-(pyridin-4-yl)benzene-1,4-diamine dihydrochloride involves its interaction with molecular targets and pathways. As a ligand, it can form complexes with metal ions, influencing various biochemical and chemical processes . The specific pathways and targets depend on the context of its application, such as in catalysis or therapeutic research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N1-(pyridin-4-yl)benzene-1,4-diamine dihydrochloride with structurally and functionally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations in Benzene-1,4-diamine Derivatives

Key Observations:

- Substituent Effects : The pyridin-4-yl group in the target compound introduces aromatic π-system interactions and hydrogen-bonding capability, distinguishing it from imidazole or unsubstituted analogs. The dihydrochloride salt improves water solubility compared to free bases (e.g., pyridin-2-yl derivative) .

Physicochemical and Stability Comparisons

Insights:

Biological Activity

N1-(pyridin-4-yl)benzene-1,4-diamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

- Molecular Formula : CHClN

- Molecular Weight : 227.68 g/mol

- Appearance : Pale yellow to brown solid

- Solubility : Soluble in various solvents, enhancing its applicability in biological systems.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Properties : Studies have shown that this compound can inhibit the growth of various cancer cell lines, including prostate and colon cancer cells. Its cytotoxic effects are comparable to established chemotherapeutic agents like doxorubicin .

- Antimicrobial Activity : Preliminary investigations suggest that it possesses antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

The mechanism by which this compound exerts its effects likely involves:

- Interaction with Biological Macromolecules : The compound may interact with proteins and nucleic acids, leading to modulation of biological pathways relevant to disease states. This includes potential inhibition of specific enzymes or receptors involved in tumor growth and microbial resistance.

Anticancer Activity

In a comparative study, this compound demonstrated significant cytotoxicity against several cancer cell lines:

| Cell Line | IC (µM) | Reference Compound | IC (µM) |

|---|---|---|---|

| PC-3 (Prostate) | 0.58 | Doxorubicin | 0.068 |

| HT-29 (Colon) | 0.31 | Doxorubicin | 0.068 |

These findings indicate that the compound's potency is comparable to that of established anticancer drugs, suggesting its potential as a lead compound for drug development .

Antimicrobial Studies

The antimicrobial activity was evaluated against various bacterial strains. The compound exhibited significant inhibition zones against:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

| P. aeruginosa | 18 |

These results highlight the compound's potential as an antimicrobial agent.

Structural Analogues and Their Activities

Several structural analogues of N1-(pyridin-4-yl)benzene-1,4-diamine have been studied to understand the impact of structural modifications on biological activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N1-(pyridin-2-yl)benzene-1,4-diamine | Similar amine groups but different pyridine position | Potentially different biological activity profiles |

| N-Methyl-N-(pyridin-4-yl)benzene-1,4-diamine | Methyl substitution on the nitrogen atom | May exhibit altered solubility and reactivity |

| 1-N-(pyridin-3-yl)benzene-1,2-diamine | Different substitution pattern on benzene | Variations in biological activity due to structure |

These analogues demonstrate how small changes in chemical structure can lead to significant differences in biological behavior and efficacy.

Q & A

Q. What are the established synthetic routes for N1-(pyridin-4-yl)benzene-1,4-diamine dihydrochloride, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic aromatic substitution or reductive amination. For example, benzene-1,4-diamine derivatives react with pyridinyl halides under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to maximize yield. Post-synthesis, the dihydrochloride salt is precipitated using HCl gas or concentrated HCl in ethanol, followed by recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- NMR : and NMR confirm aromatic proton environments and amine proton shifts (δ 6.5–8.5 ppm for pyridine and benzene rings; δ 4.5–5.5 ppm for NH groups) .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (M+H) and fragmentation patterns.

- FT-IR : Peaks at ~3300 cm (N-H stretch) and 1600 cm (C=N/C=C) validate functional groups .

- Elemental Analysis : Confirms Cl content (theoretical ~22.7% for dihydrochloride form) .

Q. What are the recommended storage conditions to prevent degradation?

Store at +2 to +8°C in airtight, light-resistant containers under inert gas (e.g., N) to mitigate hygroscopicity and oxidation of amine groups .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular configurations (e.g., tautomerism or salt form)?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement provides unambiguous proof of the dihydrochloride salt structure. For example, hydrogen bonding between NH and Cl (2.8–3.2 Å) confirms protonation states . Discrepancies in literature reports (e.g., monohydrochloride vs. dihydrochloride) are resolved via occupancy refinement and charge balance analysis .

Q. What experimental design considerations are critical for studying this compound’s reactivity in cross-coupling reactions?

- Catalyst Selection : Pd(PPh) or Buchwald-Hartwig catalysts for aryl amination.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine.

- Oxygen Sensitivity : Conduct reactions under N/Ar to prevent oxidation of the diamine backbone .

- Monitoring : Use TLC (silica, ethyl acetate/hexane) or in situ IR to track intermediate formation.

Q. How can researchers address low yields in large-scale syntheses due to byproduct formation?

- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves for water-sensitive steps) .

- Purification : Use column chromatography (C18 reverse-phase) or preparative HPLC with 0.1% TFA to separate polar impurities .

- Process Optimization : Employ flow chemistry for better heat and mass transfer, reducing side reactions .

Q. What strategies are effective for analyzing contradictory biological activity data across studies?

- Dose-Response Curves : Ensure consistent molarity adjustments for the dihydrochloride salt vs. free base.

- Solubility Controls : Use DMSO stock solutions standardized by HPLC to avoid precipitation artifacts .

- Receptor Binding Assays : Validate target engagement via competitive binding studies with radiolabeled ligands .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.